2-(3-Hydroxyphenyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)isoindoline-1,3-dione is a derivative of phthalimide, an important class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a phthalimide core substituted with a meta-hydroxyphenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with m-hydroxyaniline under acidic conditions. The reaction typically requires heating and the use of a solvent such as acetic acid to facilitate the formation of the imide bond .
Industrial Production Methods
In industrial settings, the synthesis of phthalimide derivatives often involves the use of phthalic anhydride and appropriate amines. The reaction conditions are optimized to achieve high yields and purity. Industrial processes may also employ catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Hydroxyphenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Phthalimide derivatives are used in the production of dyes, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of phthalimide, N-(m-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phthalimide core can interact with hydrophobic regions of proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis
The unique feature of phthalimide, N-(m-hydroxyphenyl)- is the presence of the meta-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives .
Properties
CAS No. |
59479-66-2 |
---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-8,16H |
InChI Key |
FZZOXPGVXDMPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.